molecular formula C13H16O3 B1318842 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 889940-11-8

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1318842
CAS No.: 889940-11-8
M. Wt: 220.26 g/mol
InChI Key: WKBWRKZYENMFQB-UHFFFAOYSA-N
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Description

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS: 889940-11-8) is a bicyclic organic compound featuring a tetrahydropyran ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and a carboxylic acid functional group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . It is stored under dry conditions at 2–8°C to ensure stability . The p-tolyl group enhances lipophilicity, which may improve membrane permeability in drug candidates, while the carboxylic acid moiety provides opportunities for derivatization or salt formation .

Properties

IUPAC Name

4-(4-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWRKZYENMFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589856
Record name 4-(4-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-11-8
Record name Tetrahydro-4-(4-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Description:

  • The starting material is a 4-cyanotetrahydropyran-4-carboxylic acid derivative where the 4-position bears a substituent such as a p-tolyl group.
  • Hydrolysis is carried out in the presence of a strong acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) and water or aqueous acidic media.
  • Reaction temperatures typically range from 20°C to 150°C, with preferred conditions around 30°C to 130°C.
  • The reaction converts the nitrile group (-CN) to the corresponding carboxylic acid (-COOH) under mild and controlled conditions.

Key Reaction Parameters and Yields:

Parameter Range/Value Notes
Acid catalyst HCl, H2SO4, H3PO4 Inorganic acids preferred
Temperature 20–150°C (preferably 30–130°C) Hydrolysis efficiency depends on temp.
Reaction time Several hours (e.g., 9 hours) Sufficient for complete conversion
Yield Up to 84% (isolated) High yield under optimized conditions

Purification:

  • After reaction completion, the mixture is neutralized and subjected to extraction, filtration, concentration, and recrystallization or chromatography to isolate pure 4-p-tolyl-tetrahydro-pyran-4-carboxylic acid.

This method is advantageous due to its mild conditions, relatively high yield, and straightforward purification steps, making it suitable for scale-up and industrial applications.

Halogenation and Amidation Route

Another preparative approach involves a two-step process:

Step 1: Halogenation

  • The tetrahydropyran-4-carboxylic acid derivative is converted to the corresponding acid halide (e.g., acid chloride) using halogenating agents such as thionyl chloride or oxalyl chloride.
  • Typical conditions: reaction at 80°C for 1.5 hours in an inert solvent like toluene.
  • The acid halide intermediate is isolated as a pale liquid with near quantitative yield (~100%).

Step 2: Amidation

  • The acid halide is then reacted with an amine to form the corresponding amide derivative.
  • This step is useful for further functionalization or as an intermediate in the synthesis of the target acid after hydrolysis.

This method is particularly useful when the acid derivative needs to be converted into esters or amides before final hydrolysis to the acid.

Direct Esterification and Subsequent Hydrolysis

Preparation of this compound esters followed by hydrolysis is a common synthetic strategy:

Esterification:

  • The tetrahydropyran-4-carboxylic acid is reacted with an alcohol (e.g., methanol, ethanol, isopropanol) in the presence of an acid catalyst.
  • Reaction temperatures range from ambient to 150°C.
  • The ester formed can be isolated and purified by conventional methods.

Hydrolysis:

  • The ester is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Hydrolysis can be performed in aqueous media or mixed solvents, often with heating to accelerate the reaction.

This two-step method allows for the introduction of various ester groups, which can be useful for modifying solubility or reactivity before obtaining the acid.

Synthesis from 2,7-Dioxaspiro[4.4]nonane-1,6-dione

An alternative synthetic route involves the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols under acidic catalysis:

  • The spirodione compound is reacted with water or alcohols at elevated temperatures (150–350°C) and pressures (0.01–100 bar).
  • Acidic catalysts such as alumina (Al2O3) are used to facilitate the ring-opening and formation of tetrahydropyran-4-carboxylic acid or its esters.
  • This method can produce esters directly when alcohols are used as solvents/reactants.

Reaction Conditions and Outcomes:

Parameter Value/Range Notes
Temperature 200–300°C (optimal 220–270°C) High temperature required
Pressure 0.1–5 bar Controlled pressure for reaction
Catalyst Al2O3 Solid acid catalyst
Selectivity ~60% for methyl ester By-products include lactones and spiro compounds

This method is industrially relevant for producing esters but requires high temperature and pressure, which may limit its use for sensitive substituents like p-tolyl groups unless carefully optimized.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid 4-cyanotetrahydropyran-4-carboxylic acid derivatives Acid (HCl, H2SO4), 20–150°C, aqueous media Mild conditions, high yield (up to 84%) Requires nitrile precursor
Halogenation and Amidation Tetrahydropyran-4-carboxylic acid Thionyl chloride, toluene, 80°C; amines High yield acid halide intermediate Multi-step, requires halogenating agents
Esterification + Hydrolysis Tetrahydropyran-4-carboxylic acid Alcohols, acid catalyst, heat Versatile ester intermediates Two-step process
Reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione 2,7-dioxaspiro[4.4]nonane-1,6-dione Acid catalyst, 200–300°C, pressure control Direct ester formation High temperature, moderate selectivity

Chemical Reactions Analysis

Types of Reactions

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 889940-11-8

The compound features a tetrahydropyran ring, which contributes to its reactivity and utility in organic synthesis. Its structure allows for multiple functionalizations, making it valuable in various chemical reactions.

Scientific Research Applications

  • Pharmaceutical Synthesis
    • Intermediate for Drug Development : 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of analgesics and anti-inflammatory drugs .
    • Bioactive Molecules : The compound is part of bioactive small molecules that exhibit potential therapeutic effects, making it a candidate for further pharmacological studies .
  • Agricultural Chemicals
    • Pesticide Development : This compound can be utilized as a starting material for the synthesis of agricultural chemicals, including pesticides. Its derivatives are explored for their efficacy in pest control and crop protection .
  • Synthetic Chemistry
    • Building Block for Organic Synthesis : The compound's tetrahydropyran structure makes it an excellent building block for constructing more complex organic molecules. It has been used in various synthetic pathways, including alkylation and acylation reactions .
    • Catalytic Reactions : Research indicates that this compound can participate in enantioselective reactions, enhancing the synthesis of chiral compounds through phase-transfer catalysis .

Case Studies

Application AreaDescriptionReference
Pharmaceutical SynthesisUsed as an intermediate in synthesizing analgesics and anti-inflammatory drugs.
Agricultural ChemicalsExplored as a precursor for developing effective pesticides.
Organic SynthesisActs as a building block in various synthetic pathways including alkylation.

Mechanism of Action

The mechanism of action of 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among tetrahydropyran-4-carboxylic acid derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydro-pyran-4-carboxylic Acid Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid (889940-11-8) p-Tolyl, -COOH C₁₃H₁₆O₃ 220.26 Bioactive intermediate; enhanced lipophilicity
4-Aminotetrahydro-2H-pyran-4-carboxylic acid (217299-03-1) -NH₂, -COOH C₆H₁₁NO₃ 161.16 Peptide synthesis; basic amino group enables pH-sensitive applications
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid (1393330-60-3) 2-Pyridinylmethyl, -COOH C₁₂H₁₅NO₃ 237.25 Metal coordination; agrochemical/pharmaceutical ligand
4-Methyltetrahydro-2H-pyran-4-carboxylic acid (233276-38-5) -CH₃, -COOH C₇H₁₂O₃ 144.17 Hydrophobic; potential prodrug moiety
4-(Boc-Amino)tetrahydropyran-4-carboxylic acid (N/A) -NHBoc, -COOH C₁₁H₁₉NO₅ 245.28 Protective group for amines; synthetic intermediate
Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) -COOH C₆H₁₀O₃ 130.14 Parent compound; mp: 87–89°C; bp: 264.5°C

Key Findings:

Lipophilicity and Bioactivity: The p-tolyl substituent in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the unsubstituted parent compound (logP ~0.5) . This property may enhance blood-brain barrier penetration in CNS drug candidates. In contrast, 4-aminotetrahydro-2H-pyran-4-carboxylic acid exhibits higher solubility in aqueous media due to its ionizable amino group (pKa ~9.5), making it suitable for hydrophilic drug formulations .

Reactivity and Synthetic Utility: The Boc-protected amino derivative serves as a key intermediate in peptide coupling reactions, where the Boc group prevents undesired side reactions during synthesis . The pyridinylmethyl analog (CAS 1393330-60-3) demonstrates chelating ability via its pyridine nitrogen, enabling applications in catalysis or metallodrugs .

Thermal Stability :

  • The parent compound (CAS 5337-03-1) has a higher melting point (87–89°C) compared to derivatives like 4-methyltetrahydro-2H-pyran-4-carboxylic acid , where the methyl group reduces crystallinity .

Pharmacological Potential: 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS 937651-78-0) contains an aromatic amine, facilitating interactions with biological targets such as kinases or GPCRs .

Biological Activity

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid (C13H16O3) is an organic compound that has garnered attention for its potential biological activities. With a molecular weight of 220.26 g/mol, this compound is characterized by its unique tetrahydropyran ring structure, which contributes to its diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activities by binding to active sites, which may lead to inhibition or alteration of metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting signal transduction pathways.
  • Receptor Binding: It can interact with receptors, influencing cellular responses and contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in drug development.
  • Antiproliferative Effects: Some studies have reported antiproliferative activity against various human tumor cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing:
    • In vitro tests demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines, with IC50 values in the nanomolar range. This suggests strong antiproliferative activity and warrants further investigation into its mechanism of action and therapeutic applications .
  • Enzyme Interaction Studies:
    • Research focused on the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor, thus impacting metabolic pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acidMeta position of the tolyl groupSimilar antimicrobial properties
Tetrahydropyran-4-carboxylic acidLacks the tolyl groupLower hydrophobicity; less biological activity

The presence of the p-tolyl group in this compound enhances its hydrophobicity, potentially increasing its affinity for lipid membranes and biological targets compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization and functionalization of precursor molecules. For example:

  • Oxidation of intermediates using potassium permanganate or chromium trioxide under acidic/basic conditions to introduce carboxylic acid groups .
  • Substitution reactions at the tolyl group (e.g., halogenation) require catalysts like palladium or copper and solvents such as DMF or toluene .
  • Cyclization steps often employ anhydrous solvents (e.g., THF) and catalysts (e.g., Lewis acids) to stabilize transition states .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (e.g., 80–120°C for cyclization) and stoichiometry (e.g., 1.2–1.5 equivalents of oxidizing agents) to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR data to reference spectra (e.g., CAS 5337-03-1: δ 1.8–2.1 ppm for methyl groups, δ 170–175 ppm for carboxylic acid carbons) .
    • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to assess purity (>98%) .
    • Melting Point Analysis: Compare observed mp (87–89°C) to literature values to confirm crystallinity .
      Data Contradictions: Discrepancies in melting points or NMR shifts may indicate residual solvents or stereochemical impurities. Re-crystallize from ethanol/water mixtures to resolve .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stereochemical outcomes of derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Use AI-powered tools (e.g., Reaxys, Pistachio) to map feasible pathways for introducing substituents (e.g., halogenation at the tolyl group) .
  • DFT Calculations: Model transition states for cyclization or oxidation steps to predict regioselectivity (e.g., B3LYP/6-31G* level) .
  • Docking Studies: For bioactive derivatives, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    Validation: Cross-check computational predictions with experimental 1H^1H NMR coupling constants (e.g., J=2.53.0HzJ = 2.5–3.0 \, \text{Hz} for axial-equatorial proton interactions) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Dose-Response Studies: Test derivatives (e.g., amides or esters) across a concentration range (1 nM–100 µM) to establish IC50_{50} values for antimicrobial or anticancer activity .
  • Control Experiments: Include reference compounds (e.g., cisplatin for cytotoxicity assays) and solvent controls (e.g., DMSO <0.1% v/v) to isolate compound-specific effects .
  • Mechanistic Probes: Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition kits to validate hypothesized modes of action .
    Case Study: Discrepancies in antifungal activity may arise from variations in microbial strains or culture media. Standardize protocols using CLSI guidelines .

Q. What strategies are effective for characterizing the supramolecular interactions of this compound in crystal structures?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water at 4°C) and solve structures using SHELX. Analyze hydrogen-bonding networks (e.g., O–H···O interactions between carboxylic acid groups) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >264°C) to correlate crystal packing with material properties .
    Example: The carboxylic acid group forms dimers in the solid state, stabilizing the lattice (observed in CAS 5337-03-1) .

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